3-Amino-4-methylpentan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
114416-26-1 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.176 |
IUPAC Name |
(3S)-3-amino-4-methylpentan-2-one |
InChI |
InChI=1S/C6H13NO/c1-4(2)6(7)5(3)8/h4,6H,7H2,1-3H3/t6-/m0/s1 |
InChI Key |
LQKJPBCCNFJUCX-LURJTMIESA-N |
SMILES |
CC(C)C(C(=O)C)N |
Synonyms |
2-Pentanone, 3-amino-4-methyl-, (S)- (9CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for α Amino Ketones
Catalytic Asymmetric Approaches
The development of catalytic asymmetric methods has revolutionized the synthesis of chiral molecules, and α-amino ketones are no exception. These approaches offer efficient routes to enantiomerically enriched products, which are crucial for biological applications.
Palladium-Catalyzed Asymmetric Arylation of α-Keto Imines
A novel and highly effective method for the asymmetric synthesis of chiral α-amino ketones involves the palladium-catalyzed arylation of α-keto imines. researchgate.netrsc.orgnih.gov This strategy often utilizes the in situ generation of the reactive α-keto imine intermediate from stable precursors like C-acyl N-sulfonyl-N,O-aminals. researchgate.netresearchgate.net The subsequent enantioselective addition of an aryl group from an arylboronic acid is catalyzed by a chiral palladium(II) complex. researchgate.netrsc.orgnih.gov This reaction provides a direct and practical pathway to acyclic α-amino ketones with a high degree of stereocontrol. researchgate.netrsc.org The chiral palladium catalyst plays multiple roles in the reaction cascade, ensuring both high yield and excellent enantioselectivity. researchgate.netresearchgate.net
The reaction of glyoxylic acid with sulfonamides and arylboronic acids, catalyzed by a palladium complex, also furnishes α-arylglycine derivatives, which are closely related to α-amino ketones. frontiersin.org This three-component reaction highlights the versatility of palladium catalysis in constructing complex chiral molecules. frontiersin.org
Table 1: Palladium-Catalyzed Asymmetric Arylation of α-Keto Imines
| Precursor | Arylating Agent | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |
| C-acyl N-sulfonyl-N,O-aminal | Arylboronic acid | Chiral Pd(II) complex | Acyclic α-amino ketone | High | researchgate.net |
| Glyoxylic acid, Sulfonamide | Arylboronic acid | Palladium complex | α-Arylglycine derivative | Good | frontiersin.org |
Chiral Brønsted Acid Catalysis in Transfer Hydrogenation
Chiral Brønsted acid catalysis has emerged as a powerful tool for the enantioselective synthesis of α-amino ketones through the transfer hydrogenation of α-keto ketimines. acs.orgorganic-chemistry.orgnih.gov This methodology can also be applied to the reductive amination of α-diketones. organic-chemistry.orgnih.govresearchgate.net The process typically employs a chiral phosphoric acid as the catalyst and a Hantzsch ester as the hydrogen source, affording a range of chiral α-amino ketones in high yields and with excellent regioselectivities and enantioselectivities. acs.orgorganic-chemistry.orgnih.gov The reaction demonstrates broad substrate scope, tolerating various substituents on the aromatic rings of the ketimine. acs.orgorganic-chemistry.org Optimization studies have shown that the substitution pattern on the chiral phosphoric acid catalyst is crucial for achieving high levels of stereocontrol. organic-chemistry.org
Table 2: Chiral Brønsted Acid-Catalyzed Transfer Hydrogenation
| Substrate | Catalyst | Hydrogen Source | Product | Yield | Enantiomeric Excess (ee) | Reference |
| α-Keto ketimine | Chiral Phosphoric Acid | Hantzsch Ester | Chiral α-amino ketone | up to >99% | up to 98% | acs.orgorganic-chemistry.orgnih.gov |
| α-Diketone | Chiral Phosphoric Acid | Hantzsch Ester | Chiral α-amino ketone | up to >99% | up to 98% | organic-chemistry.orgnih.govresearchgate.net |
Asymmetric Hydrogenation Strategies for Stereopure Products
Asymmetric hydrogenation represents a direct and atom-economical method for the synthesis of stereopure α-amino alcohols from α-amino ketones. ajchem-b.comrsc.org Iridium-based catalysts, particularly those with tridentate f-amphox ligands, have demonstrated exceptional efficiency and enantioselectivity in the hydrogenation of various α-amino ketones. rsc.org These reactions can achieve turnovers of up to 500,000, yielding chiral 1,2-amino alcohols with greater than 99% conversion and enantiomeric excess. rsc.org
Ruthenium catalysts are also highly effective for the asymmetric hydrogenation of ketones, including α-amino ketones. nih.gov The dynamic kinetic resolution (DKR) of racemic α-amino ketones via asymmetric transfer hydrogenation (ATH) is a particularly powerful strategy. researchgate.netresearchgate.net This approach allows for the conversion of a racemic starting material into a single, highly enantioenriched stereoisomer of the corresponding amino alcohol. researchgate.net
Table 3: Asymmetric Hydrogenation of α-Amino Ketones
| Substrate | Catalyst System | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |
| α-Amino ketone | Ir/f-amphox | Asymmetric Hydrogenation | Chiral 1,2-amino alcohol | >99% | rsc.org |
| Racemic α-amino ketone | Ru(II) complex | DKR-ATH | Enantioenriched amino alcohol | >99% | researchgate.net |
Copper-Catalyzed Reductive Coupling in Enantioselective Aminoallylation of Ketones
Copper-catalyzed reductive coupling has been developed for the enantioselective aminoallylation of ketones, providing access to chiral 1,2-amino alcohols. acs.orgnsf.gov This method involves the reaction of an allenamide with a ketone in the presence of a copper catalyst and a silane (B1218182) reductant. acs.orgnsf.govresearchgate.net The choice of ligand for the copper catalyst is critical for achieving high levels of regio-, diastereo-, and enantioselectivity. acs.org This strategy represents a catalytic umpolung approach, where a nucleophilic amino-substituted allyl species is generated in situ. acs.org Recent advancements have focused on optimizing the allenamide substrate to prevent on-cycle rearrangements, leading to improved enantioselectivities for a broader range of ketones. nsf.gov
Table 4: Copper-Catalyzed Enantioselective Aminoallylation of Ketones
| Substrate 1 | Substrate 2 | Catalyst System | Product | Diastereoselectivity | Enantiomeric Excess (ee) | Reference |
| Allenamide | Ketone | Cu-catalyst, Silane | Chiral 1,2-amino alcohol | High | up to >99% | acs.orgnsf.govresearchgate.net |
Enantioselective Synthesis from α-Diazo Ketones
The enantioselective synthesis of α-amino ketones can also be achieved starting from α-diazo ketones. rsc.orgresearchgate.net One approach involves a chiral phosphoric acid-catalyzed reaction of α-carbonyl sulfonium (B1226848) ylides, which are stable surrogates of diazocarbonyls, with amines. nih.gov This intermolecular C-N bond formation proceeds via a protonation-amination sequence with excellent efficiency and enantioselectivity. nih.gov The enantioselectivity is controlled through a dynamic kinetic resolution in the amination step. nih.gov Another strategy is the copper-catalyzed asymmetric insertion of α-diazoesters into N-H bonds, which affords α-amino acid derivatives with high yields and enantioselectivities. organic-chemistry.org
Table 5: Enantioselective Synthesis from α-Diazo Ketone Surrogates
| Substrate | Reagent | Catalyst | Product | Enantiomeric Excess (ee) | Reference |
| α-Carbonyl sulfonium ylide | Amine | Chiral Phosphoric Acid | Chiral α-tertiary amino ketone | High | nih.gov |
| α-Diazoester | Amine | Copper/Chiral Spiro Bisoxazoline | α-Amino acid derivative | Excellent | organic-chemistry.org |
Functional Group Interconversions and Rearrangements
Functional group interconversions and rearrangements offer alternative pathways for the synthesis of α-amino ketones. The α-iminol rearrangement is a notable example, where an α-hydroxy imine rearranges to an α-amino ketone. d-nb.inforesearchgate.netbeilstein-journals.org This rearrangement is often more favorable than the corresponding α-ketol rearrangement because the resulting α-amino ketone is typically more stable than the starting α-iminol. d-nb.infobeilstein-journals.org The reaction can be driven to completion by using a Brønsted acid to protonate the product amine. d-nb.infobeilstein-journals.org This strategy allows for the conversion of α-hydroxy ketones into α-amino ketones by first condensing the α-hydroxy ketone with an amine to form the α-iminol intermediate. d-nb.info
Other rearrangements such as the Favorskii rearrangement of α-haloketones can produce carboxylic acid derivatives, which can be precursors to α-amino ketones through further transformations. fiveable.me
Heyns Rearrangement of α-Hydroxy Ketones to α-Amino Ketones
The Heyns rearrangement is a well-established reaction in carbohydrate chemistry that has found broader applications in organic synthesis for producing α-amino ketones from α-hydroxy ketones. colab.wsrsc.orgrsc.org The reaction typically involves the condensation of an α-hydroxy ketone with an amine to form an α-hydroxy imine, which then rearranges to the corresponding α-amino ketone through a hydroxy enamine intermediate in an intramolecular redox process. rsc.org A key feature of this rearrangement is the migration of the carbonyl group to the adjacent carbon. rsc.org
Recent advancements have focused on developing more efficient and practical protocols. For instance, a metal-free, Brønsted acid-mediated strategy has been developed for the synthesis of α-amino ketones from α-hydroxy ketones and secondary amines. researchgate.net This method often proceeds under solvent-free conditions using a catalyst like p-toluenesulfonic acid (PTSA). colab.wsthieme-connect.com The reaction has been shown to be applicable to various ketones with primary or secondary α-hydroxy groups and a range of aliphatic and aromatic secondary amines. colab.wsthieme-connect.com
In some cases, the Heyns rearrangement can be interrupted. For example, an acid-promoted synthesis of acylindoles utilizes an interrupted Heyns rearrangement where an in-situ generated aminoenol intermediate is trapped intramolecularly. rsc.orgrsc.org Furthermore, asymmetric versions of the Heyns rearrangement have been developed. An organocatalytic enantioselective Heyns rearrangement of racemic α-hydroxy ketones with anilines has been demonstrated, providing optically active α-arylamino ketones with good yields and enantioselectivities. rsc.orgresearchgate.net
A notable variation of the Heyns rearrangement allows for the synthesis of α-amino ketones without the typical carbonyl group shift. This has been achieved through a tandem reaction sequence, and a catalytic asymmetric version has been developed using a chiral primary amine as a catalyst, mimicking the action of glucosamine-6-phosphate synthase. acs.orgnih.gov
Table 1: Examples of Heyns Rearrangement for α-Amino Ketone Synthesis
| α-Hydroxy Ketone | Amine | Catalyst/Conditions | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Acetoin | p-Anisidine | β-Isocupreidine (organocatalyst) | α-(p-Anisidino)acetone | 95% | 71% | rsc.org |
| Racemic α-hydroxy ketones | Anilines | Organocatalyst | α-Arylamino ketones | Up to 82% | Up to 81% | rsc.org |
| α-Hydroxy ketones | Secondary amines | p-Toluenesulfonic acid (PTSA), solvent-free | α-Amino ketones | Moderate | N/A | colab.wsthieme-connect.com |
| 3-Hydroxy-4-phenylbutan-2-one | p-Anisidine | β-Isocupreidine | α-Amino ketone | 82% | 61% | researchgate.net |
| 2-Hydroxycyclohexanone | p-Anisidine | β-Isocupreidine | α-Amino ketone | 62% | 73% | researchgate.net |
Electrochemical Amination Approaches
Electrochemical methods offer a green and efficient alternative for the synthesis of α-amino ketones by avoiding the need for stoichiometric chemical oxidants. rsc.org One such approach involves the electrochemical α-halogenation of ketones, followed by nucleophilic substitution with an amine.
A notable example is the electrochemical protocol for the synthesis of α-amino ketones via the oxidative cross-dehydrogenative coupling of ketones and secondary amines. acs.org This method employs a simple undivided cell with ammonium (B1175870) iodide (NH4I) as a redox catalyst and inexpensive graphite (B72142) plates as electrodes, operating under constant current conditions. acs.org The proposed mechanism involves the initial α-iodination of the ketone, followed by a nucleophilic substitution by the amine. colab.wsacs.org This direct electrochemical amination has shown success with α-centers that have low steric hindrance. rsc.org
Another electrochemical strategy involves the reductive amination of aldehydes and ketones. researchgate.netrsc.org While broadly applicable, the specific application to α-amino ketone synthesis from suitable precursors is an area of interest. The mechanism generally involves the condensation of the carbonyl compound with an amine to form an imine, which is then electrochemically reduced. researchgate.net
An electrochemically induced C(sp³)–H amination of ketones with 2-aminobenzamides has also been developed using TBAI as a catalyst under metal-free conditions to produce 2-benzoylquinazolin-4(3H)-ones. rsc.org The mechanism is suggested to involve the generation of an acetophenone (B1666503) radical. rsc.org
Table 2: Electrochemical Synthesis of α-Amino Ketones
| Ketone Substrate | Amine Substrate | Catalyst/Mediator | Electrode Material | Key Features | Reference |
| Mono/disubstituted-ketones | Secondary amines | Ammonium Iodide (NH4I) | Graphite | Undivided cell, metal-free, α-iodination intermediate | rsc.orgacs.org |
| Ketones | 2-Aminobenzamides | Tetrabutylammonium iodide (TBAI) | Not specified | Metal-free, C(sp³)–H amination | rsc.org |
| Electron-deficient aldehydes/ketones | Amines | Not specified | Not specified | Reductive amination, synthesis of functionalized tertiary amines | rsc.org |
Aza-Benzoin Condensation
The aza-benzoin condensation is a powerful, atom-economical method for synthesizing α-amino ketones from aldehydes and imines. mdpi.com This reaction is typically catalyzed by N-heterocyclic carbenes (NHCs) and is valued for its efficiency and high regioselectivity, which arises from the differing electrophilicities of aldehydes and imines. mdpi.comresearchgate.net
The catalytic cycle involves the generation of a Breslow intermediate from the NHC and the aldehyde. researchgate.net This intermediate then attacks the imine, leading to the formation of the α-amino ketone product. mdpi.comresearchgate.net A significant challenge in this reaction is ensuring that the imine is more reactive towards the Breslow intermediate than a second molecule of the aldehyde. mdpi.com To address this, activated imines are often used. mdpi.com
Enantiomerically enriched α-amino ketones can be synthesized using chiral NHC catalysts. mdpi.comresearchgate.net The reaction has been successfully applied to a range of substrates, including aliphatic aldehydes and aryl-substituted Boc-imines. rsc.org Recent developments have also explored the use of N,N'-dipyridin-2-yl aminals, which can form imines in situ, for the synthesis of various α-amino ketones. nih.govacs.org
Table 3: N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation
| Aldehyde | Imine Source | Catalyst | Product Type | Key Features | Reference |
| Aliphatic aldehydes | Aryl-substituted Boc-imines | Chiral triazolium salt (generates NHC) | Enantiopure α-amino ketones | Counteracts racemization issues | rsc.org |
| Aromatic/aliphatic aldehydes | N,N'-Dipyridin-2-yl aminals | NHC | Aromatic, heterocyclic, and aliphatic α-amino ketones | In situ imine formation | nih.govacs.org |
| Aldehydes | Activated imines | N-heterocyclic carbene (NHC) | α-Amino ketones | 100% atom economy | mdpi.com |
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product containing portions of all starting materials. mdpi.com
Ugi-5-Centers-4-Components Reaction (U-5C-4CR) utilizing Ketones and α-Amino Acids
The Ugi five-center, four-component reaction (U-5C-4CR) is a variation of the classic Ugi four-component reaction (U-4CR). mdpi.comnih.gov It utilizes a bifunctional reagent, such as an α-amino acid, which provides both the amine and the carboxylic acid functionalities. mdpi.comnih.gov The other components are typically a carbonyl compound (ketone or aldehyde), an isocyanide, and a nucleophile. nih.gov
The reaction is initiated by the reversible formation of a zwitterionic imine from the amino acid and the carbonyl component. nih.gov This is followed by the addition of the isocyanide and subsequent intramolecular interception of the resulting nitrilium ion. mdpi.com The use of ketones in place of aldehydes is possible, although it often requires longer reaction times due to the lower reactivity of ketones. mdpi.com Despite this, ketones have been successfully coupled with secondary amino acids, such as proline, expanding the molecular diversity achievable through this reaction. mdpi.comnih.gov
The stereochemical outcome of the U-5C-4CR with ketones can be complex and is influenced by the structure of both the isocyanide and the ketone, making the diastereoselectivity a subject of ongoing investigation. mdpi.com The linear products of the U-5C-4CR can be further manipulated in post-MCR transformations to generate diverse and complex scaffolds, including polycyclic compounds. mdpi.comnih.gov
Table 4: Ugi-5-Centers-4-Components Reaction (U-5C-4CR) with Ketones
| Ketone | α-Amino Acid | Isocyanide | Key Features | Product Type | Reference |
| Symmetrical and unsymmetrical ketones | Secondary amino acids | Various | Expanded molecular diversity, satisfactory yields | α,α′-Imino dicarboxylic acid derivatives | nih.gov |
| Ketones | Proline | tert-Butyl isocyanide | Can lead to 2,6-diketopiperazines after post-MCR modification | Linear adducts, cyclic derivatives | nih.gov |
| Ketones | α-Amino acids | Methylisocyanide | Longer reaction times compared to aldehydes (weeks vs. days) | 1,1′-Iminodicarboxylic acid derivatives | mdpi.com |
Innovative Strategies from Pre-functionalized Substrates
The use of pre-functionalized substrates provides a direct and often highly efficient route to α-amino ketones.
Amination of α-Diazo Ketones
The amination of α-diazo ketones represents a significant strategy for the synthesis of α-amino ketones. rsc.org One of the most effective methods involves the N-H insertion reaction of an amine into a metal carbene generated from the α-diazo ketone.
A highly enantioselective synthesis of α-amino ketones from α-diazo ketones has been developed using a cooperative catalytic system of [Rh₂(TFA)₄] and a chiral spiro phosphoric acid. rsc.org This procedure is notable for its extremely short reaction times (as little as one minute) and excellent enantioselectivities (up to 98% ee). rsc.org While the amine component was limited to tert-butyl carbamate (B1207046) in the initial report, the ketone fragment could be varied with both electron-rich and electron-poor aromatic rings, as well as aliphatic groups. rsc.org The yields were consistently high, although side reactions like cyclopropanation or C-H insertion could occur if reactive functional groups such as alkenes or methoxy (B1213986) groups were present. rsc.org
Another approach involves the Wolff rearrangement of α-diazo ketones to generate ketenes in situ, which are then trapped by amines. chemrxiv.org A method for the enantioselective amination of these in situ generated ketenes has been developed using phosphoric acids as catalysts. chemrxiv.org The phosphoric acid not only accelerates the capture of the ketene (B1206846) by the amine but also promotes the enantioselective protonation of the resulting aminoenol intermediate to yield the chiral amide product. chemrxiv.org
Table 5: Synthesis of α-Amino Ketones from α-Diazo Ketones
| α-Diazo Ketone | Amine | Catalyst System | Key Features | Enantiomeric Excess (ee) | Reference |
| Various α-diazo ketones | tert-Butyl carbamate | [Rh₂(TFA)₄] and chiral spiro phosphoric acid | N-H insertion, 1-minute reaction time | Up to 98% | rsc.org |
| α-Aryl-α-diazoketones | Amines | Phosphoric acids | In situ ketene generation via Wolff rearrangement, enantioselective protonation | Not specified | chemrxiv.org |
Halogen-Mediated Amination (e.g., N-Bromosuccinimide)
Halogen-mediated amination represents a classical yet effective strategy for the synthesis of α-amino ketones. rsc.org The fundamental approach involves the α-halogenation of a ketone, followed by a nucleophilic substitution reaction with an amine. rsc.orgresearchgate.net N-Bromosuccinimide (NBS) is a widely used reagent for the initial bromination step. organic-chemistry.org
The general mechanism proceeds in two key steps:
α-Halogenation: The ketone is first converted to its enol or enolate form, which then reacts with an electrophilic halogen source like NBS to form an α-halo ketone intermediate. For instance, the synthesis of α-amino ketones from benzylic secondary alcohols and amines involves the oxidation of the alcohol, followed by α-bromination of the resulting ketone with NBS. organic-chemistry.org
Nucleophilic Substitution: The resulting α-bromo ketone is then treated with an amine (such as ammonia (B1221849) or a primary/secondary amine), which acts as a nucleophile, displacing the bromide to form the final α-amino ketone. organic-chemistry.org
A notable advancement in this area is the development of one-pot procedures. For example, a combination of NBS and dimethyl sulfoxide (B87167) (DMSO) has been used for the regioselective oxo-amination of alkenes and enol ethers to produce α-amino ketones. nih.gov In this process, a reactive species, Me2S(+)-O-Br, is generated from the interaction of NBS and DMSO. nih.gov Similarly, combining N-bromoimides like NBS with a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) provides a novel method for allylic amination, where the DBU activates the NBS, making the bromine more electrophilic and the nitrogen more nucleophilic. acs.orglnu.edu.cnnih.gov While this specific application is for allylic systems, the principle of activating NBS is broadly relevant.
Recent research has also explored catalytic systems to reduce the amount of halogenating agent required. Systems using ammonium iodide as a catalyst and a co-oxidant like sodium percarbonate enable the direct α-C-H amination of various ketones with amines, proceeding through a proposed radical mechanism rather than an α-iodo intermediate. rsc.orgresearchgate.net
Table 1: Key Reagents in Halogen-Mediated Amination
| Reagent/System | Role | Application Example | Citation(s) |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Electrophilic bromine source | α-bromination of ketones | organic-chemistry.org |
| NBS / DMSO | Oxo-amination reagent | Synthesis of α-amino ketones from alkenes | nih.gov |
| NBS / DBU | Activated amination system | Allylic amination of alkenes | acs.org, lnu.edu.cn |
| NH₄I / Na₂CO₃·1.5H₂O₂ | Catalytic amination system | Direct α-C-H amination of ketones | researchgate.net, rsc.org |
Utilization of Chiral N-tert-Butanesulfinyl Imines
The asymmetric synthesis of chiral amines is a cornerstone of modern medicinal chemistry, and chiral N-tert-butanesulfinyl imines have emerged as exceptionally versatile intermediates in this field. nih.govresearchgate.netnih.gov This methodology, pioneered by Ellman, relies on the use of enantiomerically pure tert-butanesulfinamide as a chiral auxiliary. researchgate.netnih.gov
The synthesis process involves several key stages:
Imine Formation: The chiral tert-butanesulfinamide (available in either (R) or (S) configuration) is condensed with a ketone or aldehyde to form a chiral N-tert-butanesulfinyl imine in high yield. nih.gov The tert-butanesulfinyl group activates the imine for nucleophilic attack. beilstein-journals.org
Diastereoselective Nucleophilic Addition: A nucleophile (e.g., an organometallic reagent) is added to the C=N bond of the imine. The bulky and chiral tert-butanesulfinyl group effectively directs the nucleophile to one of the two faces of the imine, resulting in a highly diastereoselective addition. beilstein-journals.orgbeilstein-journals.org This step creates a new stereocenter with a predictable configuration.
Auxiliary Cleavage: The tert-butanesulfinyl group is readily cleaved under acidic conditions to afford the free, enantioenriched primary amine. nih.gov
This strategy has been successfully applied to the synthesis of a broad array of enantioenriched amines, including α-branched amines and amino alcohols. nih.gov The high degree of stereochemical control makes it a powerful tool for constructing complex molecules containing chiral amine functionalities. researchgate.netbeilstein-journals.org For instance, the methodology has been used as a key step in the total synthesis of natural products and pharmaceuticals. researchgate.netbeilstein-journals.org
Table 2: Asymmetric Synthesis via Chiral N-tert-Butanesulfinyl Imines
| Step | Description | Key Feature | Citation(s) |
|---|---|---|---|
| 1. Condensation | Reaction of a ketone/aldehyde with enantiopure tert-butanesulfinamide. | Forms a chiral N-tert-butanesulfinyl imine. | nih.gov |
| 2. Addition | Nucleophilic addition to the imine double bond. | The chiral auxiliary directs the attack, leading to high diastereoselectivity. | beilstein-journals.org, beilstein-journals.org |
| 3. Cleavage | Acid-mediated removal of the sulfinyl group. | Releases the desired chiral amine in high enantiomeric purity. | nih.gov |
General Synthetic Principles Applied to 3-Amino-4-methylpentan-2-one and its Isomers
The synthesis of a specific α-amino ketone such as this compound can be achieved by applying the general methodologies described previously. The choice of strategy depends on whether a racemic or an enantiomerically pure product is desired. The starting ketone for this target molecule would be 4-methylpentan-2-one.
Racemic Synthesis via Halogen-Mediation: A straightforward route to racemic this compound involves the α-bromination of 4-methylpentan-2-one using a reagent like N-Bromosuccinimide (NBS) under acidic or radical conditions. This would selectively introduce a bromine atom at the α-carbon (C3), which is more substituted and thus favored under thermodynamic control, to yield 3-bromo-4-methylpentan-2-one. Subsequent nucleophilic substitution with ammonia (NH₃) would displace the bromide to furnish the target α-amino ketone. rsc.orgresearchgate.net This classical approach is robust but does not control stereochemistry, resulting in a racemic mixture.
Asymmetric Synthesis via Chiral Auxiliary: To obtain an enantiomerically pure version of this compound, the chiral N-tert-butanesulfinyl imine methodology is highly suitable. The synthesis would proceed as follows:
Condensation of 4-methylpentan-2-one with either (R)- or (S)-tert-butanesulfinamide to form the corresponding chiral N-tert-butanesulfinyl imine.
In this specific case, since the amino group is being installed on the ketone backbone itself, a different approach is needed compared to adding an external carbon nucleophile. One established method is the reduction of the chiral ketimine. However, to create this compound, one would need to start with a diketone, 4-methylpentane-2,3-dione.
An alternative is the electrophilic amination of a chiral enolate derived from 4-methylpentan-2-one, though this can present regioselectivity challenges. rsc.org
A more direct application of the principles involves starting with a different precursor. For example, using a chiral imine derived from isobutyraldehyde (B47883) and adding a nucleophile that delivers an acetyl group equivalent would be a viable strategy.
Synthesis of Isomers: The synthesis of isomers, such as 4-amino-3-methylpentan-2-one, highlights the importance of regioselectivity. molport.com Direct amination methods must be able to differentiate between the two α-carbons of the starting ketone, 3-methylpentan-2-one. The regioselectivity of halogenation or enolate formation can often be controlled by the reaction conditions (e.g., kinetic vs. thermodynamic control), allowing for the selective synthesis of one isomer over the other. mdpi.com Brønsted acid-catalyzed reductive amination of diketones is another powerful method that can offer high regioselectivity in forming α-amino ketones. acs.org
Reaction Mechanisms and Reactivity of α Amino Ketones
Fundamental Reactivity Patterns of the α-Amino Ketone Moiety
The core structure of an α-amino ketone, such as 3-Amino-4-methylpentan-2-one, features a ketone's electrophilic carbonyl carbon and a nucleophilic amino group on the adjacent carbon. cymitquimica.com This arrangement governs its characteristic reactions.
The carbonyl group in α-amino ketones is susceptible to nucleophilic attack. ksu.edu.salibretexts.org This reaction proceeds by the addition of a nucleophile to the electrophilic carbon of the carbonyl group, which results in the formation of a tetrahedral alkoxide intermediate. ksu.edu.salibretexts.org Subsequent protonation of this intermediate yields an alcohol. ksu.edu.salibretexts.org The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the rehybridization of this carbon from sp² to sp³. libretexts.org
A variety of nucleophiles can participate in this reaction, including organometallic reagents like Grignard and organolithium reagents, as well as hydrides. ksu.edu.sa For instance, the addition of a Grignard reagent to an α-amino ketone can proceed with chelation control, offering a predictable method for constructing complex nitrogen-containing molecules. acs.org The stereoselectivity of these additions is often dependent on the specific substrates and reaction conditions. acs.org
The presence of the adjacent amino group can influence the reactivity of the carbonyl group. For example, in α,β-unsaturated ketones, nucleophilic addition can occur either directly at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition). libretexts.org The electronic properties of the α-amino ketone moiety play a crucial role in determining the preferred reaction pathway. libretexts.org
α-Amino ketones can be oxidized to form α-amino acids and their derivatives, which are fundamental components of peptides and proteins. nih.govthieme.de Various oxidative methods have been developed to achieve this transformation.
One approach involves the direct oxidative C-H functionalization of α-amino carbonyl compounds. nih.gov For example, palladium-catalyzed oxidative cross-coupling reactions of α-aminocarbonyl compounds with arylboronic acids can yield α-aryl α-amino ketones. nih.gov Furthermore, iodine-catalyzed oxidative cross-coupling of α-amino ketones with alcohols, using air and dimethyl sulfoxide (B87167) (DMSO) as oxidants, provides an efficient route to α-carbonyl N,O-acetals. acs.org This method demonstrates high functional group tolerance and can be applied to complex biorelevant alcohols. acs.org
Another strategy is the aza-analogue of the Rubottom oxidation, where silyl (B83357) enol ethers react to form primary α-amino ketones. organic-chemistry.org The use of hexafluoroisopropanol (HFIP) as a solvent is critical for the success of this reaction. organic-chemistry.org Additionally, α-amino ketones can be transformed into α-amino acid derivatives through reactions like the Passerini reaction, which involves the coupling of a carbonyl compound, a carboxylic acid, and an isonitrile. beilstein-journals.org
The following table summarizes selected oxidative transformations of α-amino ketones:
| Starting Material | Reagents | Product | Reference |
| α-Aminocarbonyl compounds | Arylboronic acids, Pd catalyst, T⁺BF₄⁻ | α-Aryl α-amino ketones | nih.gov |
| α-Amino ketones | Alcohols, I₂, DMSO, air | α-Carbonyl N,O-acetals | acs.org |
| Silyl enol ethers | N-electrophile, HFIP | Primary α-amino ketones | organic-chemistry.org |
| γ-Oxo-amino acids | Isocyanide, Carboxylic acid | α-Acyloxycarbonyl amino acid amides | beilstein-journals.org |
The reduction of the carbonyl group in α-amino ketones leads to the formation of α-amino alcohols, which are valuable chiral auxiliaries, ligands, and resolving reagents in organic synthesis. acs.orgacs.org The stereochemical outcome of this reduction is of significant interest.
Various reducing agents can be employed for this transformation. For instance, zinc borohydride (B1222165) has been used for the highly diastereoselective reduction of serine-derived α-amino ketones to anti-γ-hydroxy-β-amino alcohols. researchgate.net The choice of reducing agent can determine which diastereomer of the amino alcohol is preferentially formed. researchgate.net For example, reduction of α-hydrazino ketones, formed from the α-amination of ketones, can yield either syn- or anti-α-amino alcohol derivatives. organic-chemistry.org
The reduction of α-keto ketimines, which can be generated from α-amino ketones, is another important route to α-amino alcohols. acs.org Catalytic asymmetric transfer hydrogenation of α-keto ketimines using chiral Brønsted acids can produce chiral α-amino ketones with high enantioselectivity, which can then be further reduced. acs.org
The table below presents examples of reductive transformations of α-amino ketones and their precursors:
| Substrate | Reducing Agent/Catalyst | Product | Diastereoselectivity/Enantioselectivity | Reference |
| Serine-derived α-amino ketones | Zn(BH₄)₂ | anti-γ-Hydroxy-β-amino alcohols | High diastereoselectivity | researchgate.net |
| α-Hydrazino ketones | - | syn and anti-α-Amino alcohols | Optically active | organic-chemistry.org |
| α-Keto ketimines | Chiral Brønsted acid, Hantzsch ester | Chiral α-amino ketones | up to 98% ee | acs.org |
Oxidative Transformations to α-Amino Acids and Derivatives
Stereochemical Aspects of Reaction Pathways
Controlling the stereochemistry during the synthesis and subsequent reactions of α-amino ketones is a major focus in organic chemistry due to the importance of enantiomerically pure compounds in various applications, particularly in medicinal chemistry. acs.orgnih.gov
The synthesis of chiral α-amino ketones with high levels of diastereo- and enantioselectivity has been achieved through various catalytic asymmetric methods. rsc.org
One strategy involves the asymmetric amination of enolates or their equivalents. rsc.org For example, the use of chiral phosphoric acids can catalyze the nucleophilic amination of azoalkenes to produce highly enantioenriched α-amino hydrazones, which can be converted to α-amino ketones without racemization. rsc.org Another approach is the enantioselective aza-benzoin condensation of aldehydes and imines, catalyzed by chiral N-heterocyclic carbenes (NHCs), to afford α-amino ketones with good yields and enantioselectivity. rsc.org
The asymmetric reduction of α-keto ketimines is also a powerful method. acs.org Chiral Brønsted acid catalysis has been successfully employed for the highly regioselective and enantioselective transfer hydrogenation of α-keto ketimines, yielding a variety of chiral α-amino ketones. acs.org Furthermore, palladium-catalyzed asymmetric arylation of in situ generated α-keto imines with arylboronic acids provides a direct route to chiral α-amino ketones. nih.govrsc.org
Chiral catalysts and auxiliaries play a pivotal role in directing the stereochemical outcome of reactions involving α-amino ketones. rsc.orgnih.gov
Chiral Catalysts: A wide range of chiral catalysts have been developed for the enantioselective synthesis of α-amino ketones. These include chiral phosphoric acids, N-heterocyclic carbenes, and metal complexes with chiral ligands. rsc.org For instance, chiral palladium(II) complexes have been shown to be effective catalysts in the asymmetric arylation of α-keto imines, where the chiral ligand determines the stereoselectivity of the product. nih.gov Similarly, nickel-catalyzed enantioselective decarboxylative acylation using a chiral ligand provides a modular approach to α-amino ketones with high enantiomeric excess. nih.gov The choice of the chiral catalyst is crucial and can even override the influence of pre-existing stereocenters in the substrate. nih.gov
Chiral Auxiliaries: Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemistry of subsequent reactions. wikipedia.org In the context of α-amino ketone synthesis, chiral auxiliaries such as N-tert-butanesulfinyl imines have proven to be highly effective. rsc.orgrsc.org The diastereoselective addition of nucleophiles, such as arylboronic acids catalyzed by rhodium(I), to α-keto N-tert-butanesulfinyl aldimines affords chiral α-amino ketones with excellent diastereoselectivity. rsc.orgrsc.org The tert-butanesulfinyl group directs the facial selectivity of the nucleophilic attack. wikipedia.org After the desired transformation, the chiral auxiliary can typically be removed. wikipedia.org Other examples of chiral auxiliaries include oxazolidinones, which can be used in a range of highly selective asymmetric transformations to generate precursors for chiral α-amino ketones. nih.gov
The following table highlights the impact of selected chiral catalysts and auxiliaries:
| Reaction | Chiral Director | Product | Stereochemical Outcome | Reference |
| Asymmetric arylation of α-keto imines | Chiral Palladium(II) complex | Chiral α-amino ketones | High enantioselectivity | nih.gov |
| Decarboxylative acylation | Nickel catalyst with chiral ligand | Chiral α-amido ketones | High ee | nih.gov |
| Addition of arylboronic acids | N-tert-butanesulfinyl auxiliary | Chiral α-amino ketones | Excellent diastereoselectivity | rsc.orgrsc.org |
| Asymmetric transformations | Cysteine-derived oxazolidinone auxiliary | Chiral carboxylic acid derivatives | High yields and selectivity | nih.gov |
Diastereo- and Enantioselectivity Control in α-Amino Ketone Synthesis
Specific Mechanistic Insights Relevant to α-Amino Ketones
The palladium-catalyzed α-arylation of ketones is a powerful method for forming carbon-carbon bonds, creating α-aryl ketones that are valuable in pharmaceutical and natural product synthesis. researchgate.net The general mechanism involves the generation of a ketone enolate in the presence of a base, which then couples with an aryl halide via a palladium catalyst. researchgate.net The development of catalysts with sterically hindered, electron-rich alkylphosphine and N-heterocyclic carbene ligands has broadened the scope of this reaction to include a wide range of enolates. researchgate.net
A proposed mechanism for this transformation suggests that the crucial C-C bond is formed through reductive elimination from an arylpalladium enolate intermediate. researchgate.net Studies on the structure and reactivity of these intermediates are crucial for understanding how steric and electronic factors influence the reaction's efficiency. researchgate.net
For α-amino ketones, the asymmetric synthesis can be achieved through the palladium-catalyzed arylation of in situ generated α-keto imines. nih.gov A chiral palladium(II) complex can serve multiple roles in this process. It can activate a C-acyl N,O-aminal to form an α-keto imine intermediate while performing a kinetic resolution. nih.gov Subsequently, the same chiral catalyst synergistically activates both the α-keto imine and an arylboronic acid, promoting the enantioselective insertion of the C=N bond into the Pd–C bond. nih.gov
In some cases, the reaction pathway can be influenced by the length of the tether connecting the amino group and the ketone. ub.edu For instance, in (2-haloanilino)ketones, a dichotomy is observed between α-arylation and nucleophilic addition to the carbonyl group. ub.edu The formation of a four-membered azapalladacycle is a key intermediate. For γ-(anilino)ketones, this intermediate favors the α-arylation reaction. ub.edu In contrast, for α- and β-(anilino)ketones, the reaction proceeds through the addition of the palladium intermediate to the ketone carbonyl. ub.edu
Table 1: Key Steps in Palladium-Catalyzed Asymmetric Arylation of α-Amino Ketones
| Step | Description | Key Intermediates |
|---|---|---|
| Enolate/Imine Formation | Generation of a reactive enolate or imine from the α-amino ketone precursor. | Ketone enolate, α-keto imine |
| Oxidative Addition | The palladium(0) catalyst reacts with an aryl halide to form a palladium(II) species. | Arylpalladium(II) halide |
| Transmetalation/Coordination | The enolate/imine coordinates to the palladium center, often involving a base. | Arylpalladium enolate/imine complex |
| Reductive Elimination | The aryl group and the α-carbon of the ketone couple, forming the new C-C bond and regenerating the Pd(0) catalyst. | α-Aryl ketone product |
The Heyns rearrangement is a crucial reaction for converting ketosylamines into 2-amino-2-deoxy-aldoses. sapub.org This rearrangement is mechanistically similar to the Amadori rearrangement. sapub.org In the context of simpler α-amino ketones, the Heyns rearrangement can be utilized to synthesize them from α-hydroxy ketones and secondary amines. colab.ws This reaction often proceeds efficiently using a catalytic amount of an acid like p-toluenesulfonic acid (PTSA), sometimes even without a solvent. colab.ws
The mechanism of the Heyns rearrangement is initiated by the reaction of an α-hydroxy ketone with an amine to form an intermediate. This is followed by a rearrangement to yield the α-amino ketone. rsc.orgresearchgate.net A proposed mechanism involves the formation of an aminoenol intermediate, which can then undergo further transformations. researchgate.netresearchgate.net
The regioselectivity of the Heyns rearrangement, particularly in carbohydrate chemistry, has been a subject of study. For instance, in the formation of fructosazone, the reaction proceeds at C-1 and C-2, not C-2 and C-3. sapub.org This selectivity is attributed to the higher reactivity of the primary alcohol at C-1 compared to the secondary alcohol at C-3 in the presence of a base. sapub.org
Table 2: General Steps in the Heyns Rearrangement
| Step | Description |
|---|---|
| Condensation | The α-hydroxy ketone reacts with an amine to form a Schiff base or related intermediate. |
| Isomerization | The intermediate undergoes a rearrangement to form an enaminol. |
| Tautomerization | The enaminol tautomerizes to the more stable α-amino ketone product. |
Theoretical studies, often employing Density Functional Theory (DFT), provide significant insights into the mechanisms of cycloaddition reactions involving α-amino acid derivatives. nih.gov These investigations help to understand the origins of chemo- and regioselectivity. nih.gov For example, DFT studies have been used to elucidate the mechanism of silver-catalyzed intermolecular cycloaddition of α-amino acid-derived diazoketones with aryldiazonium salts to form tetrazole-decorated amino acids. nih.gov
In the context of α-amino ketones, related systems like oxazoles undergo photocycloaddition with carbonyl compounds to produce α-amino β-hydroxy ketones stereoselectively. beilstein-journals.org This reaction, known as the Paternò-Büchi reaction, is a [2+2] cycloaddition that forms an oxetane (B1205548) intermediate, which can then be hydrolyzed. beilstein-journals.org
Furthermore, 1,3-dipolar cycloaddition reactions are a key method for constructing five-membered heterocyclic rings. researchgate.net α-Amino acids like proline are frequently used as reactants in these cycloadditions. researchgate.net Theoretical studies can help predict the outcomes and understand the mechanisms of such reactions, which are valuable for synthesizing complex molecules.
α-Amino ketones and their analogs can act as inactivators of certain enzymes, particularly pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes like aminotransferases. nih.govunl.edu These enzymes are crucial for amino acid metabolism. nih.gov
The inactivation mechanism often involves the analog acting as a substrate for the enzyme. For example, γ-aminobutyric acid aminotransferase (GABA-AT) is a target for mechanism-based inactivators. nih.gov An inactivator can form a Schiff base with the PLP cofactor in the enzyme's active site. nih.gov This is followed by a series of steps, such as deprotonation and elimination, leading to a reactive intermediate that covalently modifies a key residue in the active site, thereby irreversibly inactivating the enzyme. nih.gov
Studies on α-vinylic amino acids, which are structurally related to α-amino ketones, have shown that they can inactivate PLP-dependent enzymes through various mechanisms. unl.edu The presence of the double bond provides a site for latent reactivity that can be unmasked by the enzyme's catalytic machinery. unl.edu
Another important aspect of enzyme stability is the potential loss of the cofactor. In amine transaminases, the pyridoxamine (B1203002) 5'-phosphate (PMP) intermediate formed during the reaction can sometimes dissociate from the enzyme, leading to inactivation. frontiersin.org This is particularly relevant when high concentrations of the amino donor are used. frontiersin.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| p-toluenesulfonic acid (PTSA) |
| Pyridoxal 5'-phosphate (PLP) |
| Pyridoxamine 5'-phosphate (PMP) |
Derivatization and Functionalization Strategies of α Amino Ketones
Formation of Amino Alcohol Derivatives
A primary functionalization pathway for α-amino ketones is the reduction of the carbonyl group to a hydroxyl group, yielding an amino alcohol. In the case of 3-Amino-4-methylpentan-2-one, this transformation results in the formation of 3-Amino-4-methylpentan-2-ol . This reduction can be achieved using various hydride-based reducing agents.
The resulting amino alcohol, 3-Amino-4-methylpentan-1-ol , is a known compound, confirming the viability of this synthetic route. smolecule.comvulcanchem.comnih.gov The synthesis of this related amino alcohol has been described via the reduction of the corresponding aldehyde, 3-amino-4-methylpentanal , using agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation, which are standard methods also applicable to ketones. These amino alcohols are valuable chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. smolecule.comvulcanchem.com For instance, the stereochemistry of related amino alcohols is critical for their biological interactions, making enantioselective reduction methods highly valuable. vulcanchem.com
Table 1: Reagents for the Synthesis of Amino Alcohol Derivatives
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 3-Amino-4-methylpentan-2-ol |
Synthesis of Nitrogenous Heterocycles
While specific studies detailing the use of this compound in the synthesis of nitrogenous heterocycles are not prevalent in the reviewed literature, the α-amino ketone moiety is a classic precursor for various heterocyclic systems. The condensation of the ketone with the amino group, either intramolecularly or with other reagents, can lead to the formation of rings such as pyrazines, imidazoles, or other complex systems. For example, the self-condensation of two molecules of an α-amino ketone can produce a dihydropyrazine, which can be subsequently oxidized to a pyrazine. Nitrogen-containing heterocycles are a major class of compounds in medicinal chemistry, known for a wide range of biological activities. researchgate.netresearchgate.net
Table 2: Potential Heterocyclic Synthesis Pathways
| Reaction Type | Reactants | Potential Heterocycle |
|---|---|---|
| Self-condensation & Oxidation | This compound (2 eq.) | Substituted Pyrazine |
| Condensation | This compound, Aldehyde, Ammonia (B1221849) | Substituted Imidazole |
Metal Complexation Chemistry Involving α-Amino Ketones and Analogs
The amino and ketone groups of α-amino ketones are excellent coordinating sites for metal ions, acting as bidentate ligands. Although research on metal complexes of this compound is limited, extensive studies on its isomer, 4-Amino-4-methylpentan-2-one (often abbreviated as 'amp'), demonstrate this reactivity. evitachem.comwgtn.ac.nzpublish.csiro.au This isomer readily forms stable chelate rings with transition metals like copper(II) and nickel(II). wgtn.ac.nzpublish.csiro.au Often, the initial complex undergoes further reaction, such as condensation with another amine, to form more complex ligand systems like β-imino amines. evitachem.compublish.csiro.au These studies suggest that this compound would also exhibit rich coordination chemistry, forming stable complexes with various metal ions.
Generation of Oxime and Imine Derivatives from Ketone Moiety
The ketone functionality of this compound is expected to react with primary amines to form imines (Schiff bases) and with hydroxylamine (B1172632) to form oximes. These reactions are standard carbonyl derivatizations. Research on the isomer 4-Amino-4-methylpentan-2-one shows it readily forms imines through condensation with amine complexes. evitachem.compublish.csiro.au Furthermore, the oxime derivative, 4-Amino-4-methylpentan-2-one oxime , is a known compound used in the synthesis of multinuclear copper(II) complexes. evitachem.comwgtn.ac.nz The synthesis of an oxime from the parent ketone, 4-Methyl-2-pentanone , is also well-established, proceeding by reaction with reagents like acetylhydroxamic acid and sulfuric acid. chemicalbook.com These examples strongly support the expected reactivity of this compound to form similar imine and oxime derivatives.
Table 3: Synthesis of Imine and Oxime Derivatives
| Reactant | Reagent | Derivative Type | Product Name |
|---|---|---|---|
| This compound | Primary Amine (R-NH₂) | Imine (Schiff Base) | N-(4-methyl-2-pentan-3-ylidene)-R-amine |
Incorporation into Chiral Ionic Liquids and Salts for Chiral Recognition
Chiral Ionic Liquids (CILs) are a class of materials with applications in asymmetric synthesis and chiral recognition. They are often synthesized from readily available chiral starting materials, such as amino acids or carbohydrates. nih.govunife.it Given that this compound possesses a chiral center (at the C3 position), it represents a potential precursor for the synthesis of novel CILs. The amino group can be functionalized, for instance, by incorporation into a heterocyclic cation like an imidazolium (B1220033) ring, which forms the core of many ionic liquids. nih.gov The resulting chiral cation, paired with a suitable anion, would constitute a CIL. While the direct synthesis of CILs from this compound has not been reported in the searched literature, the principles of CIL synthesis from other chiral amines are well-documented, suggesting this as a feasible area for future research. researchgate.netmdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Amino-4-methylpentan-2-ol |
| 3-Amino-4-methylpentan-1-ol |
| 3-amino-4-methylpentanal |
| Sodium borohydride |
| Lithium aluminum hydride |
| Pyrazine |
| Imidazole |
| Quinoxaline |
| 4-Amino-4-methylpentan-2-one |
| Copper(II) |
| Nickel(II) |
| Imine |
| Oxime |
| Hydroxylamine |
| 4-Amino-4-methylpentan-2-one oxime |
| 4-Methyl-2-pentanone |
| Acetylhydroxamic acid |
| Sulfuric acid |
| Chiral Ionic Liquids |
Based on a comprehensive search for scientific literature and spectral data, it has been determined that the detailed experimental information required to write an article on the chemical compound “this compound,” according to the specified outline, is not publicly available.
While the compound and its hydrochloride salt (CAS No. 5440-22-2) are listed by some chemical suppliers, there is a notable absence of published research detailing its advanced spectroscopic and analytical characterization. Specifically, no data could be retrieved for the following required analyses:
High-Resolution 1H and 13C NMR: No experimental spectra or detailed peak assignments are available.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY, INADEQUATE): No studies utilizing these techniques for the structural elucidation of this specific compound were found.
Chiral Recognition Studies via NMR Spectroscopy: There is no available literature on the chiral recognition of this compound using NMR.
High-Resolution Mass Spectrometry (HRMS): No HRMS data to confirm the exact molecular formula could be located.
Tandem Mass Spectrometry (MS/MS): No fragmentation analysis for this compound is available in the public domain.
Without access to this fundamental scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the user's strict outline and content requirements. The available information is limited to basic properties such as molecular formula and weight, and does not extend to the advanced characterization requested.
Advanced Spectroscopic and Analytical Characterization
Mass Spectrometry (MS)
Intact Protein Mass Spectrometry in Ligand Binding Studies (for related compounds)
Intact protein mass spectrometry, particularly under native conditions, is a powerful tool for investigating non-covalent interactions between proteins and small molecule ligands. lcms.czthermofisher.comnih.govfrontiersin.org This technique maintains the native protein structure and its interactions with ligands during the transfer from solution to the gas phase for analysis. nih.govfrontiersin.org By measuring the mass of the intact protein-ligand complex, researchers can unambiguously determine the binding stoichiometry. nih.gov
The methodology involves using soft ionization techniques like electrospray ionization (ESI) to gently desolvate and ionize protein-ligand complexes, preserving their non-covalent bonds. lcms.czfrontiersin.org The mass spectrometer then measures the mass-to-charge ratio of the free protein and the bound complex. The difference in mass corresponds precisely to the molecular weight of the bound ligand, confirming the interaction. lcms.cz
While specific studies involving 3-Amino-4-methylpentan-2-one are not documented in the reviewed literature, the principles of native mass spectrometry are broadly applicable to studying the binding of small aminoketones to target proteins. nih.govmdpi.com For example, this method has been used to study the interaction between the enzyme carbonic anhydrase II and its ligand acetazolamide, where binding affinity (K_D) values could be determined from the relative intensities of the bound and unbound protein peaks across a range of ligand concentrations. lcms.cz This approach allows for the direct visualization and quantification of all components in the solution, including the target protein, ligands, and any resulting complexes. lcms.cz
Other Spectroscopic Methods
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the primary amine (-NH₂) and the ketone (C=O).
The IR spectrum of a typical α-amino ketone would exhibit characteristic absorption bands. mdpi.comrsc.org The N-H stretching vibrations of the primary amine group are expected to appear in the range of 3300–3400 cm⁻¹. mdpi.com The carbonyl (C=O) stretching vibration for a saturated aliphatic ketone typically appears around 1715 cm⁻¹. pressbooks.pubopenstax.org The presence of these distinct peaks provides strong evidence for the compound's core structure. In N-acyl-α-amino ketones, a single strong peak around 1660 cm⁻¹ can sometimes represent the overlap of the ketone and amide carbonyl absorptions. mdpi.com
Table 1: Characteristic IR Absorption Frequencies for this compound This table is generated based on typical values for the specified functional groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |
| Amine (N-H) | Stretch | 3300 - 3400 | mdpi.com |
| Ketone (C=O) | Stretch | ~1715 | pressbooks.pubopenstax.org |
| Alkane (C-H) | Stretch | 2850 - 2960 | rsc.org |
UV/Vis Spectroscopy for Conjugated Systems
UV/Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy state. For simple, non-conjugated aldehydes and ketones, the most characteristic absorption is a weak band in the 270–300 nm region. masterorganicchemistry.com This absorption corresponds to the promotion of a non-bonding electron (n) from the oxygen atom to an anti-bonding π* orbital of the carbonyl group (an n→π* transition). masterorganicchemistry.com
Since this compound lacks an extensive system of conjugated π-bonds, its UV/Vis spectrum is expected to be dominated by this weak n→π* transition. masterorganicchemistry.com In related compounds where the aminoketone functionality is part of a conjugated system, such as with an aromatic ring or a carbon-carbon double bond, the absorption maximum (λ_max) shifts to a longer wavelength (a bathochromic or red shift). mdpi.commasterorganicchemistry.com For instance, N-acyl-α-amino ketone derivatives with phenylsulfonylphenyl fragments show absorption bands in the 241.0–252.0 nm range. mdpi.com
Table 2: Expected UV/Vis Absorption for Amino Ketones This table describes expected absorptions based on general principles for the class of compounds.
| Compound Type | Electronic Transition | Expected λ_max (nm) | Reference |
| Saturated α-Amino Ketone | n→π | 270 - 300 (weak) | masterorganicchemistry.com |
| Conjugated Amino Ketone | π→π | >220 (strong) | mdpi.commasterorganicchemistry.com |
X-ray Crystallography for Absolute Stereochemistry and Conformation (on related compounds and derivatives)
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and absolute stereochemistry. biointerfaceresearch.com While a crystal structure for this compound itself was not found, a study on the closely related 2-methyl-4-oxopentan-2-aminium hydrogen ethanedioate hydrate (B1144303) provides insight into the structural features. mdpi.com This analysis confirmed the molecular structure and revealed how the molecules pack in the solid state, highlighting the role of extensive hydrogen bonding in forming a 2D supramolecular network. mdpi.com
In other studies, X-ray crystallography has been used to confirm the binding mode of β-aminoketone inhibitors to enzymes, providing crucial information for rational drug design. nih.gov For example, the crystal structures of platinum(II) complexes containing the ligand 4-imino-2-methylpentan-2-amino have been determined, elucidating the coordination geometry around the metal center. acs.org The technique is also invaluable for confirming the absolute configuration of chiral centers in newly synthesized derivatives, as demonstrated in the structural analysis of a β-amino-α,β-unsaturated ketone derived from β-himachalene. biointerfaceresearch.com These examples underscore the power of X-ray crystallography to provide unambiguous structural proof for amino ketones and their derivatives. acs.orgrsc.org
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics
Density Functional Theory (DFT) has become an essential method for elucidating the complex mechanisms and energy landscapes of organic reactions. For β-amino ketones, DFT calculations are instrumental in mapping out the pathways of their synthesis and subsequent reactions.
The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results that align with experimental observations. mdpi.com For instance, in studies of [3+2] cycloaddition reactions involving analogs, the ωB97XD functional has been shown to successfully predict the experimental regioselectivity where other functionals like B3LYP failed. researchgate.net This success was attributed to its better handling of non-covalent interactions. Analysis of the transition states revealed that weak interactions, such as hydrogen bonds between a nitro group and an N-H proton, were responsible for directing the stereochemical outcome of the reaction. researchgate.net
Furthermore, DFT is used to study the electronic structure of the transition states, providing insights into the polar character of the reaction. researchgate.net The stability of different conformers can also be analyzed in various solvents using models like the Polarizable Continuum Model (PCM), which shows that polar solvents can stabilize charged intermediates and influence reaction energetics. researchgate.netresearchgate.net
| Computational Method/Functional | Application in β-Amino Ketone Research | Key Insights | Reference |
|---|---|---|---|
| DFT B3LYP/6-311+G(d,p) | Geometry optimization, vibrational frequency calculation, and NBO analysis of β-amino-α,β-unsaturated ketone analogs. | Provides optimized molecular structures and electronic properties that correlate well with experimental X-ray diffraction data. | biointerfaceresearch.com |
| DFT ωB97XD | Studying the mechanism and selectivity of [3+2] cycloaddition reactions. | Successfully predicts experimental regioselectivity by accurately modeling non-covalent interactions in the transition state. | researchgate.net |
| DFT B3LYP/6-31G(d) | Analysis of reaction mechanisms, such as cycloadditions. | Used to explore and characterize different reactive pathways (e.g., ortho/meta and endo/exo) and calculate activation energies. | researchgate.net |
| SCRF-PCM | Analysis of solvent effects on reaction energetics and conformational stability. | Demonstrates that polar solvents can stabilize polar transition states and alter the relative stability of conformers. | researchgate.net |
Molecular Dynamics and Docking Simulations for Interaction Prediction (Analogs)
To explore the potential of β-amino ketone analogs as biologically active agents, molecular docking and molecular dynamics (MD) simulations are widely used. These computational techniques predict how a molecule (ligand) might bind to a biological target, typically a protein, and assess the stability of the resulting complex.
Molecular docking is used to screen libraries of compounds against a protein's binding site, predicting the preferred binding orientation and affinity. For example, a newly synthesized β-amino-α,β-unsaturated ketone derived from β-himachalene was studied for its potential biological activities through docking simulations against Acetylcholinesterase and Cytochrome P450 3A4, two proteins known to bind similar molecular fragments. biointerfaceresearch.com The results indicated good binding scores and affinity, suggesting a potential interaction. biointerfaceresearch.com
Following docking, MD simulations are often performed to validate the stability of the predicted ligand-protein complex. These simulations model the atomic movements of the system over time, providing insights into the dynamic behavior of the interaction. nih.govresearchgate.net The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand within the binding pocket. A stable RMSD value over the simulation time suggests a stable binding mode. nih.gov The binding free energy of the complex, a more rigorous predictor of affinity, can be calculated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. nih.gov
| Analog / Compound Class | Protein Target | Computational Technique | Finding | Reference |
|---|---|---|---|---|
| β-amino-α,β-unsaturated ketone (himachalene derivative) | Acetylcholinesterase, Cytochrome P450 3A4 | Molecular Docking | Predicted good binding affinity and favorable interactions with the active sites of both proteins. | biointerfaceresearch.com |
| Apigenin-7-O-glucoside (Natural Product) | Alpha-amylase, Alpha-glucosidase | Molecular Docking & MD Simulation | Showed higher binding affinity and complex stability compared to the control inhibitor, acarbose. | nih.gov |
| Novel Hetero-Steroid | Anti-inflammatory and Anti-cancer protein targets | Molecular Docking & MD Simulation | Simulations provided insights into strong binding within the active sites, suggesting potential as a versatile therapeutic agent. | researchgate.net |
Prediction of Chemical Properties and Reactivity Using Computational Tools
Computational tools, especially those based on DFT, are powerful for predicting a wide range of chemical properties and reactivity trends for molecules like 3-Amino-4-methylpentan-2-one. These predictions can guide synthetic efforts and help in understanding the molecule's intrinsic characteristics without the need for extensive experimentation.
Theoretical calculations can provide comprehensive details on molecular properties, vibrational frequencies (for interpreting IR spectra), and electronic structure. researchgate.net Key reactivity indicators can be derived from Frontier Molecular Orbital (FMO) analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. biointerfaceresearch.com
Natural Bond Orbital (NBO) analysis is another valuable tool used to investigate charge distributions, charge transfer interactions, and the nature of bonding within a molecule. biointerfaceresearch.comusp.br This analysis can reveal hyperconjugative interactions that contribute to molecular stability and can quantify the strength of intramolecular hydrogen bonds. usp.br Furthermore, computational methods can predict key physicochemical properties that are important for drug development and environmental fate modeling, such as hydration free energy (HFE), which quantifies the interaction strength between a solute and water. uni-due.de
| Predicted Property | Computational Method | Significance | Reference |
|---|---|---|---|
| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311+G(d,p)) | Predicts bond lengths and angles, which can be compared with experimental data (e.g., X-ray crystallography). | biointerfaceresearch.com |
| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity and electronic excitability. A smaller gap suggests a more reactive molecule. | biointerfaceresearch.com |
| Vibrational Frequencies | DFT | Helps in the assignment of experimental IR and Raman spectra. | biointerfaceresearch.comresearchgate.net |
| Natural Bond Orbitals (NBO) | NBO Analysis | Reveals charge distribution, intramolecular charge transfer, and hyperconjugative interactions. | biointerfaceresearch.comusp.br |
| Hydration Free Energy (HFE) | Thermodynamic Integration, Continuum Solvation Models | Quantifies solubility and solute-water interactions, crucial for pharmacology and environmental science. | uni-due.de |
Stereoelectronic Effects and Conformational Analysis
The three-dimensional arrangement of atoms and orbitals in a molecule can have a profound impact on its stability and reactivity. This interplay, known as stereoelectronic effects, is critical in understanding the behavior of flexible molecules like this compound.
Conformational analysis, often performed using DFT calculations, aims to identify the most stable spatial arrangements (conformers) of a molecule. researchgate.netusp.br For analogs of this compound, such as 1,2-aminothiols, computational studies have shown that the lowest-energy conformation often features a gauche arrangement between the functional groups to minimize steric hindrance. The presence of intramolecular hydrogen bonds can also significantly influence conformational preference. However, MD simulations indicate that in solution, interactions with solvent molecules can favor conformers where intramolecular hydrogen bonds are broken. usp.br
Stereoelectronic effects are particularly important in governing reaction rates. A classic example is the antiperiplanar lone pair hypothesis (also known as the Deslongchamps stereoelectronic effect), which states that for a bond to break efficiently, two lone pairs on adjacent heteroatoms must be oriented antiperiplanar (at a 180° dihedral angle) to the breaking bond. arkat-usa.org In studies of intramolecular S→N acyl transfer in diastereoisomeric 3-amino compounds, it was found that the reaction rates were dictated by these stereoelectronic requirements. arkat-usa.org The need for an equatorial lone pair on the nitrogen atom to be antiperiplanar to the C-S bond being broken could force an N-methyl group into a sterically unfavorable axial position, demonstrating that stereoelectronic effects can override simple steric considerations. arkat-usa.org
| Concept | Method of Investigation | Key Finding | Reference |
|---|---|---|---|
| Conformational Preference | DFT Calculations, MD Simulations | The most stable conformer in the gas phase may differ from that in solution due to solvent interactions and the disruption of intramolecular hydrogen bonds. | usp.br |
| Intramolecular S→N Acyl Transfer | Kinetic Studies, IR Spectroscopy, Conformational Analysis | Reaction rates are controlled by the stereoelectronic requirement for antiperiplanar lone pairs, which can outweigh steric hindrance effects. | arkat-usa.org |
| Gauche vs. Anti Conformations | DFT Geometry Optimization | In branched aminothiols, a gauche arrangement between the amino and thiol groups is often the low-energy conformation, minimizing steric clash. | |
| Solvent Effects on Conformation | DFT with Implicit (PCM) and Explicit Solvation Models | Explicit solvent models (MD) can reveal that solvent-solute interactions stabilize conformers not predicted to be stable by gas-phase or implicit solvent calculations. | usp.br |
Emerging Research Directions and Future Outlook
Development of More Sustainable and Atom-Economical Synthetic Routes
The synthesis of α-amino ketones, including 3-Amino-4-methylpentan-2-one, is undergoing a paradigm shift towards greener and more efficient methodologies. rsc.org Traditional synthetic routes often involve multiple steps, the use of protecting groups, and stoichiometric quantities of hazardous reagents, leading to significant waste generation. rsc.orgnih.gov Current research is focused on overcoming these limitations by developing more sustainable and atom-economical approaches.
Key strategies in this area include:
Direct C-H Amination: Transition-metal-free direct α-C-H amination of ketones is a promising strategy. organic-chemistry.org For instance, using ammonium (B1175870) iodide as a catalyst and sodium percarbonate as a co-oxidant allows for the cross-coupling of a wide range of ketones with amines, generating α-amino ketones with high atom economy. rsc.orgorganic-chemistry.org
Oxidative Coupling Reactions: Iron-catalyzed oxidative coupling of ketones with free sulfonamides provides a direct route to α-amino ketones without pre-functionalization of the substrates. organic-chemistry.org Similarly, iodine-catalyzed oxidative cross-coupling of α-amino ketones with alcohols offers a metal-free and practical method for synthesizing α-carbonyl N,O-acetals. acs.org
Biocatalysis: The use of enzymes, such as α-oxoamine synthases, offers a highly stereospecific and protecting-group-free route to α-amino ketones in a single step. nih.govthieme-connect.com This biocatalytic approach contrasts sharply with traditional multi-step chemical syntheses that require protecting groups and often generate racemic products. nih.gov
Photoredox Catalysis: The merger of transition metal and photoredox catalysis enables the direct enantioselective acylation of α-amino C(sp3)-H bonds with carboxylic acids under mild conditions, providing a highly valuable route to α-amino ketones. organic-chemistry.org
These emerging methods prioritize the use of readily available starting materials, catalytic processes, and environmentally benign reagents, aligning with the principles of green chemistry. rsc.orgsci-hub.se
Expanding the Scope of Asymmetric Catalysis for α-Amino Ketones
The synthesis of enantiomerically pure α-amino ketones is of paramount importance, as the biological activity of these compounds is often stereospecific. nih.govvulcanchem.com Asymmetric catalysis provides the most efficient means to achieve this, and significant research efforts are dedicated to expanding its scope for the synthesis of compounds like this compound. researchgate.net
Recent advancements in this area include:
Brønsted Acid Catalysis: Chiral Brønsted acids, such as phosphoric acids, have been successfully employed in the enantioselective transfer hydrogenation of α-keto ketimines to produce chiral α-amino ketones with high yields and excellent enantioselectivities. rsc.orgorganic-chemistry.orgacs.org
Palladium-Catalyzed Asymmetric Arylation: A novel approach involves the palladium-catalyzed asymmetric arylation of in situ generated α-keto imines with arylboronic acids, providing a direct route to chiral acyclic α-amino ketones. nih.gov
Iridium-Catalyzed Reactions: An iridium-catalyzed SN2′ process using silyl-protected conjugated dienolates and substituted amines has been developed to produce enantioenriched protected α-amino ketones with high regio- and stereoselectivity. rsc.org
Cobalt-Catalyzed Asymmetric Hydrogenation: Earth-abundant cobalt catalysts are emerging as powerful tools for the asymmetric hydrogenation of α-primary amino ketones, affording chiral vicinal amino alcohols with high efficiency and enantioselectivity. nih.gov
Enol Catalysis: Chiral phosphoric acids can catalyze the asymmetric α-amination of α-branched cyclic ketones, expanding the toolbox for creating stereogenic centers adjacent to a carbonyl group. thieme-connect.com
These methods demonstrate the continuous innovation in asymmetric catalysis, offering diverse and powerful strategies for accessing specific stereoisomers of α-amino ketones. nih.gov
Exploration of Novel Reactivity Patterns and Transformations
Beyond their synthesis, researchers are actively exploring the novel reactivity patterns of α-amino ketones to access a wider range of valuable chemical structures. researchgate.net The unique juxtaposition of an amino group and a ketone functionality in molecules like this compound allows for a rich and diverse chemistry.
Emerging areas of exploration include:
Cross-Dehydrogenative Coupling (CDC) Reactions: CDC reactions enable the direct functionalization of the α-C(sp3)–H bond adjacent to the nitrogen atom in α-amino acid derivatives, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. sci-hub.se
Formal [4+1]-Cyclization: A novel and efficient synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles has been developed through the formal electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines. rsc.orgdigitellinc.com
One-Pot Cascade Reactions: Efficient, multi-step, one-pot sequences have been developed to transform α,β-unsaturated aldehydes and ketones into γ-amino alcohols or 1,3-oxazine derivatives. rsc.org
Synthesis of Heterocycles: α-Amino ketones serve as crucial building blocks for the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. colab.ws For example, they are used in the synthesis of 1,3-oxazole derivatives and pyrimido[1,2-a]benzimidazoles. nih.govresearchgate.net
These novel transformations highlight the versatility of the α-amino ketone scaffold as a synthetic intermediate for the construction of complex and functionally diverse molecules. nih.gov
Advanced Computational Modeling for Predictive Synthesis and Mechanism Elucidation
Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms and enabling the prediction of reaction outcomes. For the synthesis of α-amino ketones, computational modeling is being increasingly utilized to accelerate the discovery and optimization of new synthetic methods.
Applications of computational modeling in this field include:
Mechanism Elucidation: Density Functional Theory (DFT) calculations are employed to study the mechanisms of reactions, such as the cyclization of 3-amino-4-methylpyridines to form 6-azaindoles, helping to rationalize experimental observations. rsc.orgresearchgate.net
Predictive Synthesis: Computational models can predict the reactivity and selectivity of different substrates and catalysts, guiding the design of more efficient synthetic routes. nih.gov For instance, the Prediction of Activity Spectra for Substances (PASS) software can predict the biological activities of a molecule based on its structure. nih.gov
Understanding Stereoselectivity: Computational studies help to understand the origins of enantioselectivity in asymmetric catalytic reactions, aiding in the design of more effective chiral catalysts.
Conformational Analysis: Computational models can predict the geometry and conformational stability of molecules, which is crucial for understanding their reactivity and biological interactions. vulcanchem.com
The synergy between experimental and computational chemistry is expected to play an increasingly important role in the future development of synthetic methodologies for α-amino ketones. rsc.org
Design of Targeted Derivatives with Specific Functional Attributes
The α-amino ketone core of this compound serves as a versatile scaffold for the design and synthesis of derivatives with specific functional attributes. By modifying the substituents on the core structure, chemists can fine-tune the molecule's properties for various applications.
Key areas for the design of targeted derivatives include:
Pharmaceutical Development: The α-amino ketone motif is present in numerous bioactive molecules and pharmaceuticals. nih.govcolab.ws Derivatives of this compound can be designed as potential antiviral, anti-inflammatory, or antithrombotic agents. nih.gov The introduction of a trifluoromethyl group, for example, can enhance a molecule's metabolic stability and binding affinity. smolecule.comvulcanchem.com
Agrochemicals: Isocoumarin derivatives, which can be synthesized from precursors related to α-amino ketones, have applications in agriculture. mdpi.com
Material Science: Chiral α-amino alcohols, which can be derived from α-amino ketones, are used as building blocks in the synthesis of complex molecules for applications in polymer design and asymmetric catalysis. smolecule.com
Ligand Development: Chiral amino alcohols derived from this compound can act as ligands in transition-metal catalysts for enantioselective reactions. vulcanchem.com
The ability to rationally design and synthesize derivatives with tailored properties underscores the significant potential of this compound and related α-amino ketones in a wide range of scientific and technological fields.
Q & A
Q. What are the recommended synthetic routes for 3-Amino-4-methylpentan-2-one, and how can reaction conditions be optimized for higher yields?
The synthesis of this compound typically involves α-aminomethylketone formation via Mannich-type reactions or reductive amination of ketone precursors. For example, halogenated hydrocarbons and ethyl lactate derivatives can serve as intermediates in multi-step protocols. Optimization includes adjusting pH, temperature (e.g., 40–60°C), and catalyst loading (e.g., palladium or nickel catalysts for reductive steps). Purity is validated using HPLC (>95% purity threshold) and NMR for structural confirmation .
Q. How should researchers characterize the structural and purity profile of this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm backbone structure (e.g., methyl groups at C4 and ketone at C2).
- Mass spectrometry (MS) for molecular weight verification.
- HPLC with UV detection to assess purity (>98% for biological assays).
- X-ray crystallography (if crystalline derivatives are available) for absolute stereochemical assignment, especially for enantiomers like the (S)-isomer .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use fume hoods and personal protective equipment (gloves, lab coats) due to potential respiratory and dermal irritation.
- Store in airtight containers at 2–8°C, away from oxidizing agents.
- Follow institutional guidelines for waste disposal, particularly for halogenated byproducts. Refer to ECHA or OSHA frameworks for compliance .
Advanced Research Questions
Q. How does this compound act as a competitive inhibitor of aminopeptidase-N (APN/CD13), and what experimental models validate its efficacy?
The compound binds to the active site of APN, a zinc-dependent metalloprotease, via its α-aminomethylketone moiety, disrupting substrate hydrolysis. Validation methods include:
- Enzyme kinetics (Lineweaver-Burk plots) to determine inhibition constants (Ki).
- Cellular assays using APN-overexpressing cancer cell lines (e.g., HT-1080 fibrosarcoma) to measure inhibition of angiogenesis or tumor invasion.
- In vivo models (e.g., murine xenografts) to assess therapeutic potential. Contradictions in IC₅₀ values across studies may arise from differences in enzyme sources or assay pH .
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Discrepancies in inhibitory potency or off-target effects often stem from:
- Variability in enzyme sources (recombinant vs. tissue-extracted APN).
- Assay conditions (e.g., ionic strength, Zn²⁺ concentration).
- Compound stability (e.g., hydrolysis of the ketone group in aqueous buffers).
Solutions include: - Standardizing protocols using WHO-recommended APN isoforms.
- Conducting stability studies (TGA/DSC) to identify degradation products.
- Applying meta-analysis tools to reconcile data from heterogeneous studies .
Q. What strategies are effective for derivatizing this compound to enhance its selectivity or pharmacokinetic properties?
- Side-chain modifications : Introduce bulky substituents (e.g., aryl groups) to improve APN binding specificity.
- Prodrug design : Convert the ketone to a ketal or Schiff base for enhanced bioavailability.
- Chelation : Incorporate metal-binding motifs (e.g., hydroxamate) to target zinc-dependent proteases.
Validate derivatives using SPR (surface plasmon resonance) for binding affinity and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling .
Q. How can computational methods aid in understanding the interaction between this compound and its biological targets?
- Molecular docking (AutoDock Vina) to predict binding poses within APN’s active site.
- MD simulations (GROMACS) to assess complex stability under physiological conditions.
- QSAR models to correlate structural features (e.g., logP, polar surface area) with inhibitory activity. Cross-validate predictions with experimental IC₅₀ data .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response data in APN inhibition assays?
Q. How should researchers validate the absence of off-target effects in cellular studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
